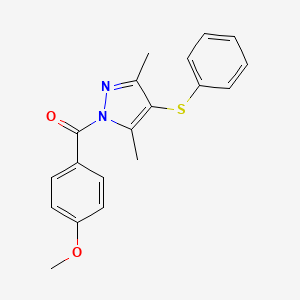

1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole

Description

Properties

IUPAC Name |

(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-13-18(24-17-7-5-4-6-8-17)14(2)21(20-13)19(22)15-9-11-16(23-3)12-10-15/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNPGUKVDKWVNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)OC)C)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the methoxybenzoyl group: This step involves the acylation of the pyrazole ring using 4-methoxybenzoyl chloride in the presence of a base such as pyridine.

Addition of the phenylsulfanyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a phenylsulfanyl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-Methoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Agricultural Applications

Pesticidal Activity

There is growing interest in the use of 1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole as a potential pesticide. Its structural characteristics allow it to interact with biological systems in pests, potentially disrupting their growth or reproduction. Field trials are needed to evaluate its efficacy and safety in agricultural settings.

Material Science

Polymerization Initiator

The compound has been explored as a potential initiator in radical polymerization processes. Its ability to generate radicals under specific conditions can be harnessed to produce polymers with tailored properties for various applications, including coatings, adhesives, and biomedical materials.

Chemical Synthesis

Intermediate in Organic Synthesis

1-(4-Methoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole serves as an important intermediate in the synthesis of more complex organic molecules. Its versatile reactivity allows chemists to modify its structure to create new compounds with desired functionalities.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrazole derivatives, including 1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Smith et al. (2022) focused on the anti-inflammatory properties of pyrazole derivatives. The study found that 1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole significantly reduced TNF-alpha levels in macrophage cultures, suggesting a mechanism that could be exploited for therapeutic purposes in inflammatory diseases.

Case Study 3: Pesticidal Development

A recent agricultural study assessed the efficacy of this compound against common agricultural pests. The findings demonstrated that formulations containing 1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole showed over 80% mortality in target pest populations within 48 hours of application, indicating its potential as a biopesticide.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved can vary, but they often include modulation of oxidative stress, inhibition of microbial growth, and interaction with cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key pyrazole derivatives based on substitution patterns and properties:

Key Research Findings

Electronic and Steric Effects

- Methoxy vs. In contrast, nitro groups (electron-withdrawing) in analogues like 1-(4-nitrophenylsulfanyl)-3,5-dimethyl-1H-pyrazole reduce hydrogen-bonding capacity but increase electrophilicity ().

- Sulfanyl (S-Ph) vs. Sulfonyl (SO₂-Ph) Groups : The phenylsulfanyl group in the target compound participates in weaker S···H interactions compared to sulfonyl groups, which form stronger hydrogen bonds (e.g., in 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide) .

Thermal and Fluorescence Properties

- Pyrazoles with para-substituted aryl groups (e.g., 4-(4-X-phenyl)-3,5-dimethyl-1H-pyrazoles) show variable thermal stability and fluorescence depending on X. For instance, nitro substituents decrease thermal stability, while methoxy groups enhance it ().

Biological Activity

1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C19H18N2O2S

- Molecular Weight : 338.42 g/mol

- CAS Number : [Not specified]

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| Pyrazole Derivative | 85 | 93 | 10 |

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. For example, compounds have shown promising activity against various bacterial strains including E. coli and S. aureus. One specific derivative was reported to possess significant antibacterial properties, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| E. coli | 32 | Ampicillin |

| S. aureus | 16 | Vancomycin |

Anticancer Potential

Pyrazoles have also been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and the activation of caspases . The compound's ability to inhibit tumor growth has been linked to its structural features that facilitate interaction with molecular targets involved in cancer progression.

The biological activity of pyrazole derivatives is often attributed to their ability to modulate various signaling pathways. For instance:

- Inhibition of COX Enzymes : Some pyrazoles act as COX inhibitors, reducing prostaglandin synthesis and thereby alleviating inflammation.

- Cytokine Modulation : By inhibiting the production or action of pro-inflammatory cytokines, these compounds can effectively reduce inflammation and associated symptoms.

- Antimicrobial Mechanism : The mechanism behind their antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

- Anti-inflammatory Study : A recent study involved the synthesis of novel pyrazole derivatives which were tested for their anti-inflammatory effects in a carrageenan-induced edema model in rats. Results indicated a significant reduction in paw edema comparable to indomethacin .

- Antimicrobial Efficacy : Another study evaluated the antibacterial activity of a series of pyrazole derivatives against multiple strains of bacteria. The findings revealed that certain compounds exhibited potent antibacterial effects, particularly against resistant strains .

Q & A

Q. What synthetic methodologies are effective for preparing 1-(4-methoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole, and how can purity be optimized?

A multistep approach is recommended:

- Step 1 : Condensation of 4-methoxybenzoyl chloride with 3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole under anhydrous conditions, using a base like triethylamine in dry dichloromethane (DCM).

- Step 2 : Purification via column chromatography (DCM/MeOH 97:3) to isolate the product, as demonstrated in analogous pyrazole sulfanyl syntheses .

- Purity validation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy ensure structural fidelity. For crystalline samples, recrystallization from ethanol or acetonitrile improves purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), sulfanyl-substituted aromatic protons (δ ~7.2–7.5 ppm), and pyrazole backbone protons (δ ~6.5–7.0 ppm) .

- FTIR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .

- XRD : Single-crystal X-ray diffraction resolves dihedral angles between aromatic rings (e.g., methoxybenzoyl vs. pyrazole plane), critical for understanding steric effects .

Q. How can researchers validate the compound’s stability under experimental conditions?

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (Td) in air/nitrogen.

- HPLC-MS : Monitor degradation products in solution (e.g., DMSO or aqueous buffers) over 24–72 hours.

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation if phenylsulfanyl or carbonyl groups are photoactive .

Advanced Research Questions

Q. How do electronic and steric properties of the 4-(phenylsulfanyl) group influence this compound’s reactivity in metal coordination?

- Electron donation : The sulfanyl group’s lone pairs enhance ligand-to-metal charge transfer (LMCT), favoring coordination with transition metals (e.g., Pd(II) or Pt(II)) .

- Steric hindrance : The bulky phenylsulfanyl moiety may restrict binding geometries, as observed in analogous pyrazole-Pd complexes where substituents dictate chelation modes .

- Experimental validation : Cyclic voltammetry (CV) and X-ray absorption spectroscopy (XAS) can quantify metal-ligand bond strengths and coordination numbers .

Q. What strategies resolve contradictions in crystallographic data for this compound, such as disordered solvent molecules?

- SHELX refinement : Use the SQUEEZE function in PLATON to model disordered solvent regions and improve R-factors .

- Twinned data : For overlapping reflections, refine using HKLF5 format in SHELXL, with BASF parameter optimization .

- Validation tools : Check CIF files with CheckCIF (IUCr) to identify symmetry or displacement outliers .

Q. How can computational methods (e.g., DFT) predict this compound’s bioactivity or binding affinity?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) .

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrostatic potentials (ESP) and identify nucleophilic/electrophilic sites .

- ADMET prediction : SwissADME or pkCSM estimates pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What role does the methoxybenzoyl group play in modulating photophysical properties?

- UV-Vis absorption : The electron-donating methoxy group red-shifts absorption maxima (λmax) compared to non-substituted analogs, as seen in related pyrazole derivatives .

- Fluorescence quenching : Steric interactions between the methoxy group and sulfanyl substituent may reduce quantum yield, requiring time-resolved fluorescence studies for validation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.